ETHYL 1-(5-METHOXY-2-METHYL-1-PHENYL-1H-INDOLE-3-CARBONYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE
Overview
Description
Ethyl 1-[(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of ETHYL 1-(5-METHOXY-2-METHYL-1-PHENYL-1H-INDOLE-3-CARBONYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE involves multiple steps. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction forms the indole ring, which is then further functionalized to obtain the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 1-[(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include manganese dioxide for oxidation and potassium iodide for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, indole derivatives, including this compound, have shown potential as biologically active compounds for the treatment of cancer cells, microbes, and various disorders . The compound’s unique structure allows it to interact with specific molecular targets, making it valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of ETHYL 1-(5-METHOXY-2-METHYL-1-PHENYL-1H-INDOLE-3-CARBONYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. For example, some indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to these targets and exert its effects through specific pathways.
Comparison with Similar Compounds
Ethyl 1-[(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate can be compared with other indole derivatives, such as 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide and N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of ETHYL 1-(5-METHOXY-2-METHYL-1-PHENYL-1H-INDOLE-3-CARBONYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(5-methoxy-2-methyl-1-phenylindole-3-carbonyl)-4-phenylpiperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O4/c1-4-37-30(35)31(23-11-7-5-8-12-23)17-19-32(20-18-31)29(34)28-22(2)33(24-13-9-6-10-14-24)27-16-15-25(36-3)21-26(27)28/h5-16,21H,4,17-20H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIXFGDCZQALQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=C(N(C3=C2C=C(C=C3)OC)C4=CC=CC=C4)C)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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